

Improving the therapeutic index of B7-H3 targeted ADCs

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Compound of Interest

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Technical Support Center: B7-H3 Targeted ADCs

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the therapeutic index of B7-H3 targeted antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is B7-H3 and why is it a promising target for ADCs?

B7-H3, also known as CD276, is a type I transmembrane protein that is a member of the B7 family of immune checkpoint molecules.^[1] It is an attractive target for ADC development because it is highly overexpressed in a wide variety of solid tumors, including non-small cell lung cancer, prostate cancer, and breast cancer, while showing limited expression in normal, healthy tissues.^{[1][2][3]} This high tumor-associated expression is often correlated with poor prognosis, tumor progression, and metastasis.^{[1][2]} The differential expression pattern between tumor and healthy tissue provides a theoretical window for targeted delivery of cytotoxic payloads.

Q2: What are the primary reasons for a narrow therapeutic index with B7-H3 ADCs?

A narrow therapeutic index is a common challenge in ADC development. For B7-H3 ADCs, this can be attributed to several factors:

- Target-Antigen-Independent Toxicity: Most dose-limiting toxicities of ADCs are driven by the payload and are often independent of B7-H3 expression.[\[4\]](#) This can occur from the premature release of the cytotoxic drug from the linker in circulation.[\[5\]](#)
- "On-Target, Off-Tumor" Toxicity: While B7-H3 expression is low in most normal tissues, its presence in some healthy organs can lead to ADC binding and subsequent toxicity.[\[5\]](#)[\[6\]](#)
- Payload Potency: Highly potent payloads, such as pyrrolobenzodiazepines (PBDs) and duocarmycins, can cause significant toxicity if released off-target.[\[1\]](#)[\[7\]](#) Common dose-limiting toxicities include thrombocytopenia, neutropenia, and peripheral neuropathy.[\[5\]](#)
- Linker Instability: An unstable linker can lead to premature payload release in the systemic circulation, causing widespread toxicity to healthy tissues before the ADC reaches the tumor.[\[5\]](#)

Q3: What strategies can be employed to widen the therapeutic index of a B7-H3 ADC?

Improving the therapeutic index involves optimizing each component of the ADC:

- Antibody Engineering: Modifying the antibody's Fc region (e.g., with LALA-PG mutations) can prevent undesirable interactions with Fc receptors on immune cells, which could otherwise lead to off-target killing.[\[2\]](#)
- Linker Optimization: Utilizing more stable linkers, such as site-specific conjugation technologies (e.g., SYNtecanE®) or novel cleavable linkers (e.g., TMALIN®), can ensure the payload remains attached to the antibody until it reaches the tumor microenvironment.[\[1\]](#)
- Payload Selection: Tailoring the payload to the specific cancer type may be necessary, as different tumors have unique cytotoxic vulnerabilities.[\[2\]](#) Using payloads with a well-understood mechanism of action and toxicity profile, such as topoisomerase I inhibitors (e.g., exatecan derivatives like DXd), is a common strategy.[\[1\]](#)[\[8\]](#)

- Site-Specific Conjugation: Conventional conjugation methods can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DAR).^[9] Site-specific conjugation produces a more homogeneous product with a defined DAR, leading to more predictable pharmacokinetics and a better safety profile.^{[2][9]}
- Bispecific ADCs: Creating bispecific ADCs that target B7-H3 and another tumor-associated antigen (e.g., PTK7 or EGFR) can increase tumor specificity and potentially reduce off-target binding.^{[1][10]}

Q4: What is the "bystander effect" and how is it relevant for B7-H3 ADCs?

The bystander effect occurs when a cytotoxic payload, once released from an ADC within a target cancer cell, can diffuse out and kill neighboring cancer cells, including those that may not express the target antigen (B7-H3).^[11] This is a key feature for treating heterogeneous tumors where not all cells express B7-H3.^[12] Payloads like exatecan are cell-permeable and can induce this effect, enhancing the overall anti-tumor activity of the ADC.^[11]

Troubleshooting Guide

Issue 1: Low In Vitro Cytotoxicity or High IC50 Value

Potential Cause	Troubleshooting Step
Low B7-H3 expression on target cell line.	Confirm B7-H3 expression levels via flow cytometry or western blot. Select a cell line with moderate to high expression for initial screening. [13]
Inefficient ADC internalization.	Screen a panel of anti-B7-H3 monoclonal antibodies to identify clones that are efficiently internalized by tumor cells. [12] This can be assessed using fluorescently labeled antibodies and imaging techniques.
Payload resistance.	The target cell line may have intrinsic or acquired resistance to the specific payload class (e.g., upregulation of drug efflux pumps). Test the free payload on the cell line to confirm sensitivity. Consider using a cell line known to be sensitive to the payload. Silencing B7-H3 in some cell lines has been shown to increase sensitivity to certain chemotherapies, suggesting complex resistance mechanisms. [14]
Ineffective linker cleavage.	If using a cleavable linker, ensure the necessary enzymes (e.g., cathepsins in the lysosome) are active in the target cell line. Compare with a non-cleavable linker ADC as a control. [11]
Suboptimal Drug-to-Antibody Ratio (DAR).	Characterize the DAR of your ADC preparation using methods like mass spectrometry. [15] A low DAR may result in insufficient payload delivery. Optimize the conjugation reaction to achieve the desired DAR.

Issue 2: High In Vivo Toxicity or Low Maximum Tolerated Dose (MTD)

Potential Cause	Troubleshooting Step
Linker instability.	Premature release of the payload is a major cause of systemic toxicity. ^[4] Evaluate linker stability in plasma. Consider re-engineering the ADC with a more stable linker or exploring different conjugation chemistries.
"On-target, off-tumor" toxicity.	Evaluate B7-H3 expression in the normal tissues of the animal model being used. The MGC018 ADC, for example, did not cross-react with mouse B7-H3, which precluded the assessment of on-target toxicity in normal mouse tissue. ^[6] If the antibody cross-reacts, consider using knockout mice to differentiate between on-target and off-target toxicities. ^[4]
Payload-related toxicity.	The observed toxicities often reflect those of the free drug payload. ^[4] Review the known toxicity profile of the payload class (e.g., DNA-damaging agents can cause myelosuppression). ^[5] Consider reducing the DAR or switching to a less potent payload.
Fc-mediated effector functions.	The ADC may be engaging Fc receptors on healthy cells, leading to off-target cell death. Introduce mutations (e.g., LALA-PG) into the Fc domain to abrogate these interactions. ^[2]
ADC aggregation.	Hydrophobic payloads can lead to ADC aggregation, which can alter pharmacokinetics and increase toxicity. Analyze the ADC preparation for aggregates using size exclusion chromatography (SEC). ^[16]

Issue 3: Lack of In Vivo Efficacy Despite Good In Vitro Potency

Potential Cause	Troubleshooting Step
Poor ADC pharmacokinetics (PK).	Conduct a PK study to determine the ADC's half-life and exposure in vivo. Rapid clearance can prevent the ADC from reaching the tumor at therapeutic concentrations.
Insufficient tumor penetration.	The physical properties of the ADC or the dense tumor microenvironment may limit its ability to penetrate the tumor. Evaluate ADC distribution in tumor tissue using immunohistochemistry (IHC) or labeled ADCs.
Tumor heterogeneity.	The xenograft model may have heterogeneous B7-H3 expression. Even with a bystander effect, a large population of antigen-negative cells can limit efficacy. Analyze B7-H3 expression in the tumor model via IHC. [12]
Upregulation of resistance pathways in vivo.	The tumor microenvironment can induce resistance mechanisms not present in vitro. For example, B7-H3 expression has been implicated in chemoresistance through pathways like JAK2/STAT3. [14] Analyze expression of resistance-associated genes (e.g., RB1, SLFN11 for PBD payloads) in the tumor model. [17] [18]
Inappropriate animal model.	The selected xenograft model may not accurately reflect human disease. For example, some payloads may be substrates for efflux pumps that are differentially expressed between human and rodent cells. [2] Consider using patient-derived xenograft (PDX) models which can better represent clinical diversity. [17]

Data & Protocols

Quantitative Data Summary

The following table summarizes preclinical and clinical data for several B7-H3 targeted ADCs, highlighting their components and observed efficacy.

ADC Name	Antibody/Target	Linker	Payload (Class)	Key Findings	Reference
Ifinatamab deruxtecan (DS-7300a)	Humanized anti-B7-H3 IgG1	Cleavable (tetrapeptide)	Deruxtecan (DXd) (Topoisomerase I inhibitor)	<p>ORR of 52.4% in SCLC patients; MTD found to be between 8 mg/kg and 12 mg/kg.[19] High efficacy in pediatric non-CNS preclinical models.</p>	[1][8][19]
Vobramitamab b duocarmazin e (MGC018)	Humanized anti-B7-H3	Cleavable	Duocarmycin (DUBA) (DNA alkylating agent)	<p>Showed potent antitumor activity in preclinical models.[12]</p> <p>In Phase I, 5 of 9 prostate cancer patients had a >50% PSA decrease. Study halted due to adverse events.[1]</p>	[1][12]
m276-SL-PBD	Murine anti-B7-H3	Site-specific, cleavable (valine-alanine)	PBD dimer (DNA cross-linking)	Potent in vivo efficacy in pediatric solid tumor models,	[2][4]

				leading to complete tumor regression.[2]
HS-20093	anti-B7-H3	N/A	N/A	MTD established at 12 mg/kg. Showed clinical activity in NSCLC and SCLC.[20]
MHB088C	anti-B7-H3	N/A	N/A	ORR of 41.7% in evaluable solid tumor patients; 100% ORR in 3 SCLC patients. Favorable safety profile reported.[1]
IDE034	Bispecific (B7-H3/PTK7)	N/A	Topoisomerase I inhibitor	Preclinical studies showed deep and durable tumor regressions. IND cleared by FDA to begin Phase 1 trials.[10][21]

ORR: Objective Response Rate; SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer; MTD: Maximum Tolerated Dose; N/A: Not Available in cited sources.

Experimental Protocols

Protocol 1: In Vitro ADC Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for evaluating the cytotoxic effect of an ADC on cancer cell lines.[13][22]

Materials:

- Target (B7-H3 positive) and control (B7-H3 negative) cell lines
- Complete cell culture medium
- 96-well cell culture plates
- B7-H3 ADC and isotype control ADC
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)[23]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[23]
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50-100 μ L of medium.[11][23] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[13]
- ADC Treatment: Prepare serial dilutions of the B7-H3 ADC and control ADC. Add 50-100 μ L of the diluted ADCs to the appropriate wells.[11][13] Include wells with untreated cells (medium only) as a control for 100% viability and blank wells (medium only, no cells) for background subtraction.

- Incubation: Incubate the plate for a period appropriate for the payload's mechanism of action (typically 72 to 144 hours).[11][13]
- MTT Addition: Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[13][23] Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.[13]
- Solubilization: Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.[23] Incubate overnight at 37°C in the dark.[11]
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[11][23]
- Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against the ADC concentration (log scale) and use a non-linear regression model to determine the IC50 value.[11]

Protocol 2: ADC Drug-to-Antibody Ratio (DAR) Characterization by Mass Spectrometry

This protocol outlines a general workflow for determining the average DAR and drug load distribution of an ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

Materials:

- ADC sample
- Denaturing buffer (e.g., 25 mM ammonium bicarbonate)[15]
- Reducing agent (e.g., DTT)
- LC-MS system with a reversed-phase column (e.g., C8)[15]
- Deconvolution software

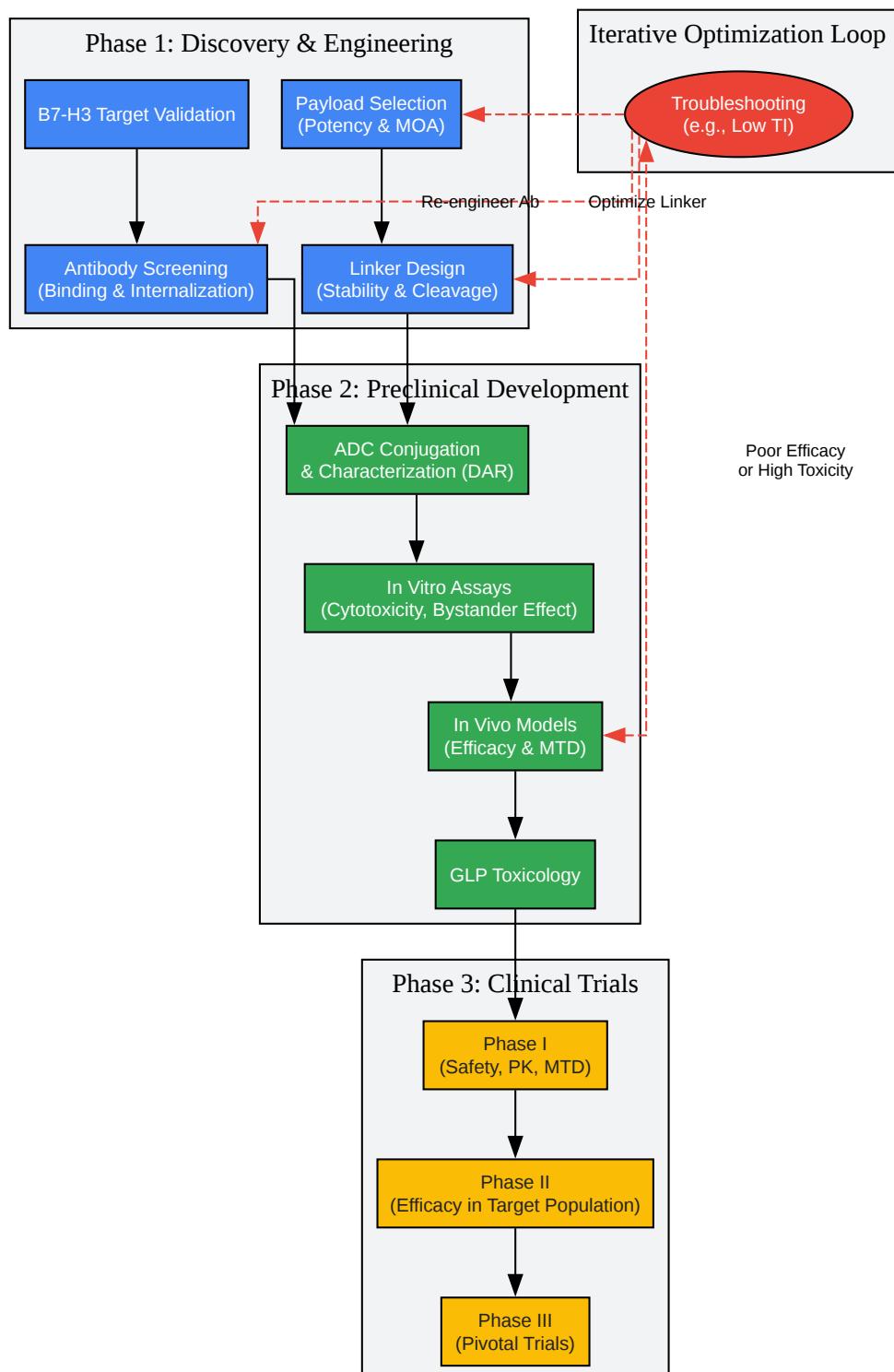
Procedure:

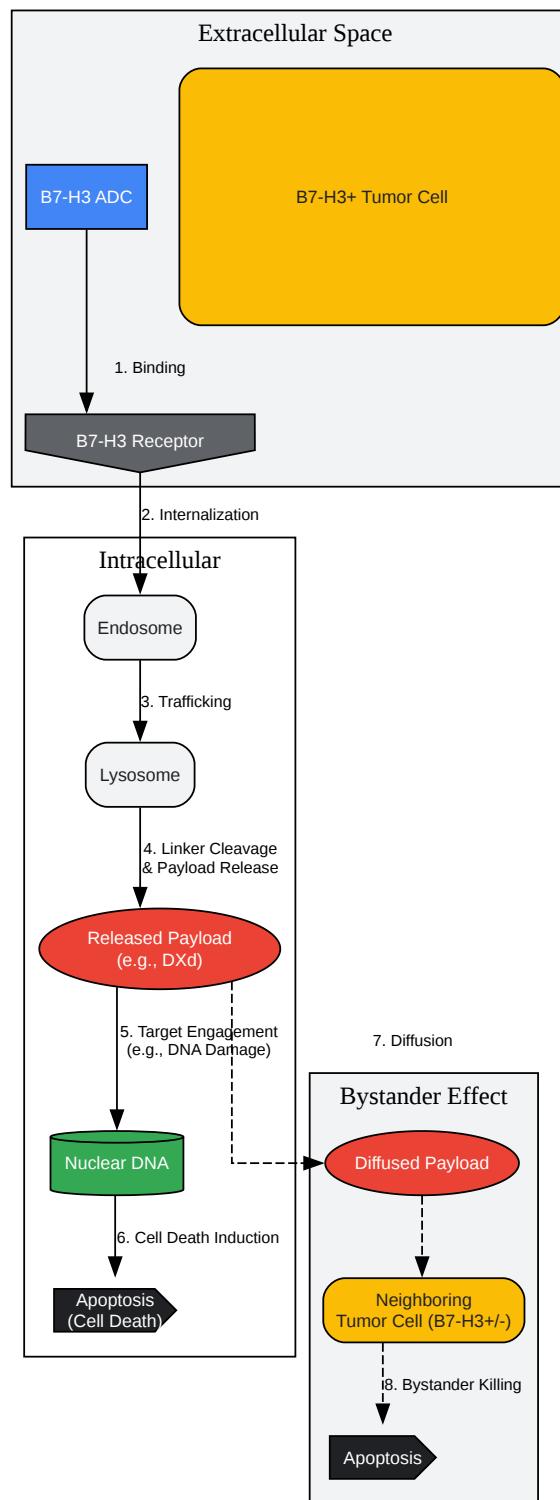
- Sample Preparation (Reduced ADC):

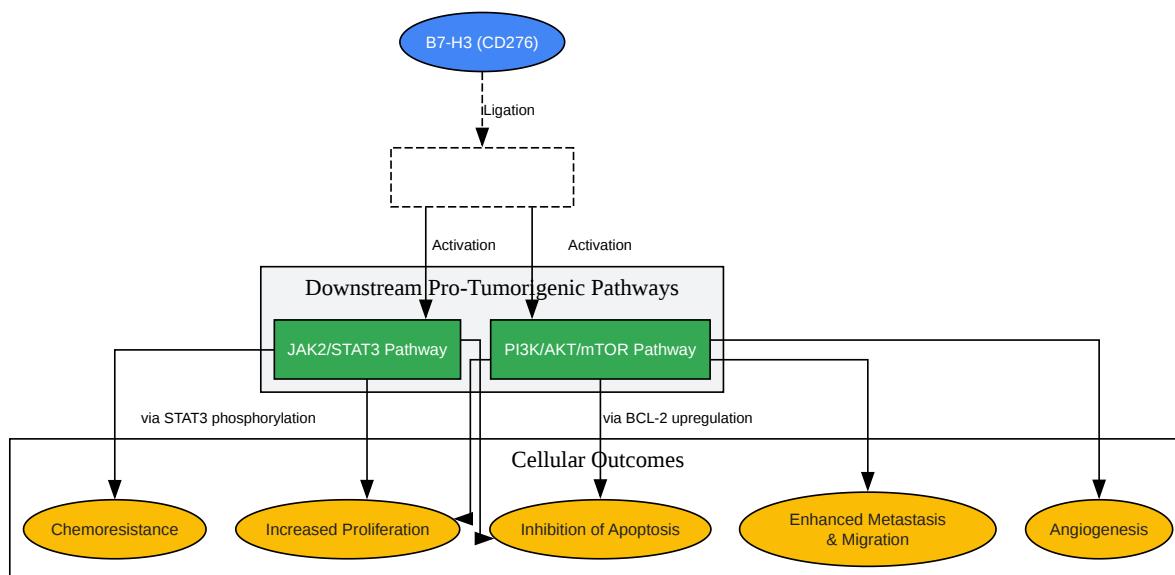
- Dilute the ADC to a final concentration of ~0.2-0.5 mg/mL.[15]
- To separate the light and heavy chains, add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 37°C for 20-30 minutes.[15]
- LC-MS Analysis:
 - Inject the prepared sample into the LC-MS system.
 - Separate the components (intact ADC or reduced light/heavy chains) using a reversed-phase gradient.
 - Acquire mass spectra across the relevant m/z range.
- Data Analysis:
 - Deconvolute the raw mass spectra to obtain the zero-charge mass for each species.
 - For reduced analysis, a series of peaks will be observed for both the light and heavy chains, corresponding to the chain conjugated with 0, 1, 2, etc., drug molecules.
 - Calculate the relative abundance of each drug-loaded species from its peak intensity.
 - Calculate the average DAR by taking the weighted average of the drug load for all species.[15]

Visualizations

Diagrams







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